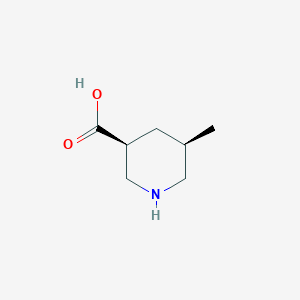

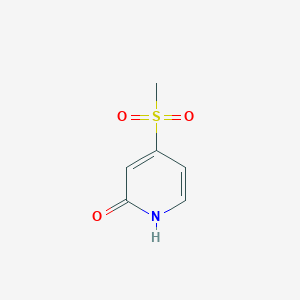

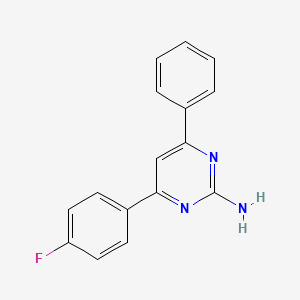

![molecular formula C12H9N3O B6329783 4-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline CAS No. 143361-81-3](/img/structure/B6329783.png)

4-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline

概要

説明

“4-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline” is a chemical compound that belongs to the class of oxazolo-pyridines . It has a molecular weight of 211.219360 g/mol .

Synthesis Analysis

The synthesis of similar compounds involves a one-step cyclocondensation reaction between 2-amino-3-hydroxypyridine and a substituted 3-aminobenzoic acid, mediated by PPA, followed by amide bond formation between the amino group and the relevant heteroaryl carboxylic acid using EDCI and DMAP .科学的研究の応用

4-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins, enzymes, and other biological molecules. It has also been used in the study of drug metabolism, gene expression, and signal transduction pathways. Additionally, this compound has been used in the study of cancer, neurological disorders, and other diseases.

作用機序

Target of Action

Oxazole derivatives, which include this compound, have been known to exhibit a wide spectrum of biological activities .

Mode of Action

Oxazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .

Biochemical Pathways

Oxazole derivatives have been reported to impact a variety of biochemical pathways .

Pharmacokinetics

It is noted that the compound has high gi absorption and is a substrate for p-gp . It is also an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2D6, and CYP3A4 .

Result of Action

Oxazole derivatives have been reported to exhibit a range of biological activities .

実験室実験の利点と制限

4-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in a variety of conditions. Additionally, it is relatively non-toxic and has a low molecular weight, making it easy to work with. However, there are also some limitations to its use. For example, it is not soluble in water, and it is not very selective in its binding to proteins and other molecules.

将来の方向性

There are a number of potential future directions for the use of 4-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline in scientific research. For example, it could be used to study the structure and function of proteins and enzymes, as well as to study the mechanism of action of drugs and other molecules. Additionally, it could be used to study the effects of various environmental factors on biological systems, and to study the effects of various diseases on biological systems. Finally, it could be used to develop new drugs and therapies for various diseases and disorders.

生化学分析

Biochemical Properties

It is known that the compound has a molecular weight of 211.22

Cellular Effects

Preliminary studies suggest that the compound may have anticancer activity against several human cancer cell lines

Molecular Mechanism

It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

特性

IUPAC Name |

4-([1,3]oxazolo[4,5-c]pyridin-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c13-9-3-1-8(2-4-9)12-15-10-7-14-6-5-11(10)16-12/h1-7H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLCQTFFDEWTZDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(O2)C=CN=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

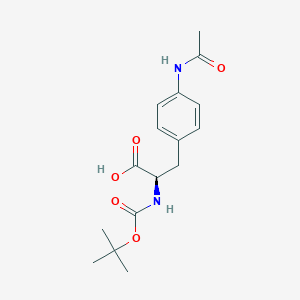

![4-Oxa-6-azaspiro[2.4]heptan-5-one](/img/structure/B6329751.png)

![6-Methoxy-1H-imidazo[4,5-c]pyridine, min. 95%](/img/structure/B6329777.png)